molecular formula C13H18ClNO3 B13581763 2-(7-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)aceticacidhydrochloride

2-(7-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)aceticacidhydrochloride

Cat. No.: B13581763
M. Wt: 271.74 g/mol
InChI Key: ZYDUHFYGTUUQRJ-UHFFFAOYSA-N
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Description

2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety, especially when handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.

    Medicine: Quinoline derivatives have shown potential as therapeutic agents for the treatment of various diseases, including malaria, cancer, and neurological disorders.

    Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system, affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

2-(7-methoxy-1-methyl-3,4-dihydro-2H-quinolin-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-14-10(7-13(15)16)5-3-9-4-6-11(17-2)8-12(9)14;/h4,6,8,10H,3,5,7H2,1-2H3,(H,15,16);1H

InChI Key

ZYDUHFYGTUUQRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC2=C1C=C(C=C2)OC)CC(=O)O.Cl

Origin of Product

United States

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